(Phosphanylmethyl)phosphanone
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Overview
Description
(Phosphanylmethyl)phosphanone is an organophosphorus compound characterized by the presence of a phosphorus-carbon-phosphorus (P-C-P) linkage This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Phosphanylmethyl)phosphanone typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents or organolithium compounds. For instance, the reaction of dichlorophosphine with methylmagnesium bromide can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions: (Phosphanylmethyl)phosphanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphorus atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
(Phosphanylmethyl)phosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, enhancing the reactivity and selectivity of metal complexes.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties
Mechanism of Action
The mechanism of action of (Phosphanylmethyl)phosphanone involves its interaction with molecular targets through its phosphorus atoms. These interactions can modulate the electronic properties of metal centers in coordination complexes, influencing catalytic activity. The compound can also interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Phosphines: Compounds like triphenylphosphine and trimethylphosphine share similar phosphorus-based structures but differ in their substituents and reactivity.
Phosphine Oxides: These compounds, such as triphenylphosphine oxide, are oxidation products of phosphines and exhibit different chemical properties.
Uniqueness: (Phosphanylmethyl)phosphanone is unique due to its P-C-P linkage, which imparts distinct electronic and steric properties compared to other phosphines and phosphine oxides. This uniqueness makes it a valuable compound in both fundamental research and practical applications .
Properties
CAS No. |
40985-16-8 |
---|---|
Molecular Formula |
CH4OP2 |
Molecular Weight |
93.989 g/mol |
IUPAC Name |
phosphorosomethylphosphane |
InChI |
InChI=1S/CH4OP2/c2-4-1-3/h1,3H2 |
InChI Key |
LEIBWFAQSCENRH-UHFFFAOYSA-N |
Canonical SMILES |
C(P)P=O |
Origin of Product |
United States |
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